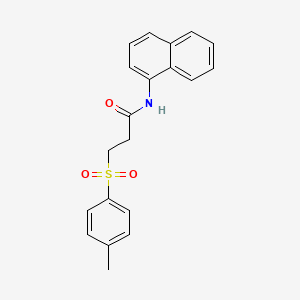

3-(4-methylbenzenesulfonyl)-N-(naphthalen-1-yl)propanamide

Description

3-(4-Methylbenzenesulfonyl)-N-(naphthalen-1-yl)propanamide is a sulfonamide-containing compound characterized by a propanamide backbone linked to a 4-methylbenzenesulfonyl group and a naphthalen-1-yl substituent. This structure combines hydrophobic aromatic moieties with a sulfonamide group, which is commonly associated with enzyme inhibition and receptor modulation in medicinal chemistry .

Properties

IUPAC Name |

3-(4-methylphenyl)sulfonyl-N-naphthalen-1-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3S/c1-15-9-11-17(12-10-15)25(23,24)14-13-20(22)21-19-8-4-6-16-5-2-3-7-18(16)19/h2-12H,13-14H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALBAIBNTVCXCGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylbenzenesulfonyl)-N-(naphthalen-1-yl)propanamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with naphthalen-1-ylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(4-methylbenzenesulfonyl)-N-(naphthalen-1-yl)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

3-(4-methylbenzenesulfonyl)-N-(naphthalen-1-yl)propanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methylbenzenesulfonyl)-N-(naphthalen-1-yl)propanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in enzymes or receptors, leading to inhibition or modulation of their activity. The naphthalene moiety can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: Electron-withdrawing groups (e.g., -NO2 in ’s 2c) increase polarity, whereas methyl or trifluoromethyl groups () enhance lipophilicity and membrane permeability .

- Synthetic Feasibility : Yields vary widely (23% for FA11 vs. 75% for 7a), likely due to steric hindrance from bulky substituents or instability of intermediates .

Pharmacological and Physicochemical Comparisons

- Melting Points: Compounds in exhibit melting points between 71–83°C, correlating with crystallinity influenced by aromatic stacking. The target compound’s 4-methylbenzenesulfonyl group may elevate its melting point compared to nitro or cyano analogs .

- Biological Activity: Enzyme Inhibition: Sulfonamides like bicalutamide () target androgen receptors, while oxadiazole-containing propanamides () may inhibit enzymes like cyclooxygenase . Receptor Targeting: The naphthalen-1-yl group in the target compound could promote interactions with hydrophobic receptor domains, similar to AZD3199’s β2-adrenoceptor binding .

Biological Activity

3-(4-methylbenzenesulfonyl)-N-(naphthalen-1-yl)propanamide, also known by its CAS number 892455-18-4, is an organic compound that has garnered attention in scientific research due to its potential biological activities. This compound features a sulfonamide group and a naphthalene moiety, which may enhance its interactions with biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes:

- A sulfonamide group, which is known for its ability to interact with various biological targets.

- A naphthalene moiety that may contribute to hydrophobic interactions and binding affinity.

The mechanism of action for this compound involves its ability to interact with specific enzymes or receptors. The sulfonyl group can form hydrogen bonds or ionic interactions with amino acid residues, potentially leading to enzyme inhibition or receptor modulation. The naphthalene component enhances the binding affinity due to its hydrophobic characteristics.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit enzyme inhibitory properties. For instance, studies have shown that sulfonamide derivatives can inhibit carbonic anhydrase and other enzymes involved in metabolic pathways. The specific activity of this compound in enzyme inhibition remains to be fully elucidated but suggests potential therapeutic applications in metabolic disorders.

Anticancer Activity

Preliminary studies indicate that the compound may possess anticancer properties. In vitro assays have demonstrated that related sulfonamide compounds can induce apoptosis in cancer cells and inhibit tumor growth. The naphthalene moiety may enhance these effects through increased cellular uptake and interaction with cancer cell signaling pathways.

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various naphthalenesulfonamide derivatives for their anticancer activity. It was found that compounds with similar structures to this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of reactive oxygen species (ROS) leading to cell death .

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of sulfonamides. The results indicated that this compound could inhibit specific enzymes involved in inflammation pathways, suggesting its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 3-(4-methylbenzenesulfonyl)-N-(phenyl)propanamide | Sulfonamide + Phenyl Group | Moderate enzyme inhibition |

| 3-(4-methylbenzenesulfonyl)-N-(2-naphthyl)propanamide | Sulfonamide + Naphthalene Group | Anticancer activity reported |

| 3-(4-methylbenzenesulfonyl)-N-(4-naphthyl)propanamide | Sulfonamide + Naphthalene Group | Enhanced binding affinity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.